2,3-Dichloro-5-fluorophenylacetonitrile
Description
2,3-Dichloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₄Cl₂FN. Its structure features two chlorine atoms at the 2- and 3-positions of the benzene ring and a fluorine atom at the 5-position, linked to an acetonitrile group. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity and biological activity .
Properties
IUPAC Name |
2-(2,3-dichloro-5-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FN/c9-7-4-6(11)3-5(1-2-12)8(7)10/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHOJNWRZHEFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-fluorophenylacetonitrile typically involves the reaction of 2,3-dichloro-5-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the nitrile group .
Industrial Production Methods
In industrial settings, the production of 2,3-Dichloro-5-fluorophenylacetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-fluorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
2,3-Dichloro-5-fluorophenylacetonitrile is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-fluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
2,3-Dichloro-5-fluorophenylacetonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, cytotoxic effects, and potential applications in various therapeutic areas.
Chemical Structure and Properties
2,3-Dichloro-5-fluorophenylacetonitrile has the following chemical structure:
- Chemical Formula : C9H6Cl2F N
- Molecular Weight : 218.06 g/mol
- CAS Number : 1804881-17-1
The compound features a phenyl ring substituted with two chlorine atoms and one fluorine atom, along with an acetonitrile functional group. This structure influences its reactivity and interaction with biological targets.
The biological activity of 2,3-Dichloro-5-fluorophenylacetonitrile primarily involves its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, altering the enzyme's function. This mechanism is crucial for its applications in cancer therapy and other biomedical fields.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of 2,3-Dichloro-5-fluorophenylacetonitrile against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in lung (A549), colorectal (SW-480), and breast (MCF-7) cancer models.
In Vitro Cytotoxicity Data
The following table summarizes the cytotoxic effects of 2,3-Dichloro-5-fluorophenylacetonitrile compared to standard chemotherapy agents:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,3-Dichloro-5-fluorophenylacetonitrile | A549 (Lung) | 5.9 ± 1.7 |
| SW-480 (Colorectal) | 2.3 ± 0.91 | |
| MCF-7 (Breast) | 5.65 ± 2.33 | |
| Cisplatin | A549 | 15.37 |
| SW-480 | 16.1 | |
| MCF-7 | 3.2 |
These results indicate that 2,3-Dichloro-5-fluorophenylacetonitrile exhibits superior cytotoxicity compared to Cisplatin in specific cancer cell lines, suggesting its potential as an effective anticancer agent .
Apoptotic Induction
Further investigation into the mechanism of cell death caused by this compound revealed that it induces apoptosis in a dose-dependent manner. The apoptotic activity was assessed using Annexin V staining combined with propidium iodide (PI) to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Apoptosis Data
The results from apoptosis assays are summarized below:
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| 5 | 2.61 | 21.2 |
| 10 | 33.26 | - |
| 15 | 65.08 | - |
These findings demonstrate a clear increase in late-stage apoptosis as the concentration of the compound rises .
Applications in Research and Industry
The compound is not only valuable in cancer research but also serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its role extends to studying enzyme inhibition and protein-ligand interactions, making it a versatile tool in both academic and industrial settings.
Case Studies
- Lung Cancer Study : A study focused on the efficacy of 2,3-Dichloro-5-fluorophenylacetonitrile against A549 lung adenocarcinoma cells demonstrated significant cytotoxic effects compared to traditional chemotherapeutics.
- Enzyme Inhibition Research : Research exploring the compound's ability to inhibit specific enzymes has revealed its potential as a lead compound for drug development targeting various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
